Product packaging for Formic acid;hex-1-en-2-ol(Cat. No.:CAS No. 134965-38-1)

Formic acid;hex-1-en-2-ol

Cat. No.: B14272728
CAS No.: 134965-38-1
M. Wt: 146.18 g/mol
InChI Key: XDVJCWPDUZXVTC-UHFFFAOYSA-N
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Description

Formic acid;hex-1-en-2-ol is a chemical compound with the molecular formula C7H14O3 and a molecular weight of 146.184 g/mol . This substance is recognized by its CAS Registry Number 134965-38-1 and is also known as hex-1-en-2-yl formate . The compound is an ester formed from formic acid and hex-1-en-2-ol. Formic acid, the simplest carboxylic acid, is a well-known reagent and intermediate in chemical synthesis . Its interactions with unsaturated compounds like alkenes are of significant research interest. For instance, studies on the formyloxyl radical (HC(O)O˙), generated from formic acid, have demonstrated its reactivity with terminal alkenes, leading to anti-Markovnikov oxidation products . This type of reaction, which can yield aldehydes, is an important objective in synthetic organic chemistry and highlights the potential research applications of compounds involving formic acid and alkenes . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O3 B14272728 Formic acid;hex-1-en-2-ol CAS No. 134965-38-1

Properties

CAS No.

134965-38-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

formic acid;hex-1-en-2-ol

InChI

InChI=1S/C6H12O.CH2O2/c1-3-4-5-6(2)7;2-1-3/h7H,2-5H2,1H3;1H,(H,2,3)

InChI Key

XDVJCWPDUZXVTC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)O.C(=O)O

Origin of Product

United States

Synthetic Methodologies for Hex 1 En 2 Yl Formate and Analogous Unsaturated Formates

Direct Esterification Approaches

Direct esterification represents the most straightforward pathway to formate (B1220265) esters, relying on the reaction between an alcohol and a formylating agent.

Fischer-Speier esterification is a cornerstone of organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.compatsnap.comorganic-chemistry.org This equilibrium-driven process typically requires a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid, and is often performed with an excess of one reactant or the removal of water to drive the reaction toward the ester product. patsnap.comorganic-chemistry.orgchemistrysteps.com

The mechanism begins with the protonation of the formic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The unsaturated alcohol, in this case, hex-1-en-2-ol (B14558141), then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comorganic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product, hex-1-en-2-yl formate. masterorganicchemistry.comlibretexts.org An analogous synthesis is that of cis-3-hexenyl formate, which is produced through the esterification of cis-3-hexenol with formic acid in the presence of an acid catalyst like concentrated sulfuric acid. scentree.co

To optimize the yield, the equilibrium can be shifted by using the alcohol as the solvent or by removing the water produced during the reaction through methods like azeotropic distillation. organic-chemistry.orgchemistrysteps.com

Boron oxide (B₂O₃) serves as an effective reagent for the direct esterification of primary and secondary alcohols, including unsaturated variants, with formic acid. cdnsciencepub.com This method produces a formate ester that is free from contamination by unreacted alcohol. cdnsciencepub.com The process involves refluxing the unsaturated alcohol with anhydrous formic acid and boron oxide, often in a solvent like methylene (B1212753) chloride. cdnsciencepub.com A moderate enhancement in the reaction rate is observed compared to direct esterification without the boron compound. cdnsciencepub.com

Boron oxide is thought to play a multifaceted role in this reaction. It can react with the alcohol to form alkyl borates and also serves to trap the water generated during the esterification, thereby driving the reaction forward. cdnsciencepub.com It may also function as a Lewis acid catalyst. cdnsciencepub.com

Table 1: Boron Oxide-Mediated Esterification Parameters

ParameterCondition
Alcohol Primary or Secondary Unsaturated Alcohol
Formylating Agent Anhydrous Formic Acid
Mediator Boron Oxide (B₂O₃)
Catalyst (Optional) p-Toluenesulfonic acid
Solvent Methylene Chloride
Temperature Reflux

A mild and efficient method for the formylation of alcohols involves the use of iodine (I₂) as a catalyst. researchgate.net This approach allows for the reaction of various alcohols with formic acid to proceed in good-to-high yields under solvent-free and neutral conditions at room temperature. researchgate.net

The versatility of this method is enhanced by the option to generate the iodine catalyst in situ from a sodium iodide (NaI) and iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) system. This avoids the need to handle molecular iodine, which can be corrosive and toxic. researchgate.net This green chemistry approach provides an efficient reaction at ambient temperature. researchgate.net

Catalytic Synthesis Routes

Catalytic methods offer alternative pathways that can provide higher selectivity and operate under milder conditions, often with greater environmental compatibility.

Lipases are increasingly utilized as biocatalysts for ester synthesis due to their high selectivity and ability to function under mild, environmentally friendly conditions. nih.govresearchgate.net These enzymes can catalyze the esterification of formic acid with alcohols in non-aqueous media. The synthesis of octyl formate, an analogous ester, has been optimized using an immobilized lipase, Novozym 435. nih.govresearchgate.net

The enzymatic reaction mechanism involves the activation of the carboxylic acid by the lipase's active site, typically a serine hydroxyl group, to form an acyl-enzyme complex. This complex then reacts with the alcohol nucleophile to generate the ester. nih.gov Studies on octyl formate synthesis have shown that reaction parameters such as enzyme concentration, the molar ratio of reactants, temperature, and the choice of solvent significantly impact the conversion rate. nih.govresearchgate.net A maximum conversion of 96.51% was achieved with specific optimized parameters. nih.govresearchgate.net Furthermore, the immobilized enzyme can be reused for multiple cycles without a significant loss of activity, which is economically advantageous for industrial processes. nih.gov

Table 2: Optimized Conditions for Enzymatic Synthesis of Octyl Formate

ParameterOptimal Condition
Enzyme Novozym 435 (Immobilized Lipase)
Enzyme Concentration 15 g/L
Reactant Molar Ratio 1:7 (Formic Acid to Octanol)
Temperature 40 °C
Solvent 1,2-Dichloroethane (B1671644)
Conversion Rate 96.51%

Source: Data derived from studies on octyl formate synthesis. nih.govresearchgate.net

Transition metal catalysis offers highly efficient and atom-economical routes to esters. acs.org One notable method is the aerobic oxidative coupling of alcohols and formaldehyde (B43269) using gold nanoparticles supported on titanium dioxide (Au/TiO₂). nih.govresearchgate.net This reaction proceeds by forming a hemiacetal intermediate from the alcohol and formaldehyde, which is then oxidized by the gold nanoparticle catalyst to yield the formate ester. nih.govresearchgate.net This method has been shown to be effective for primary alcohols, providing the corresponding formate esters with high selectivity. nih.gov

Another significant area is hydroesterification, where an alkene is converted to an ester. umsystem.edu Modern sustainable approaches use formic acid or other formates as a CO surrogate, avoiding the handling of toxic carbon monoxide gas. umsystem.eduresearchgate.net These reactions capitalize on the ability of formates to undergo oxidative addition to transition metals, which then facilitates the formation of the ester product. umsystem.edu

Autocatalytic O-Formylation Processes

O-formylation of alcohols can also be achieved through an autocatalytic process where formic acid itself catalyzes the reaction. researchgate.net In this system, the reaction rate increases as more product is formed, or more accurately, as the concentration of the acidic catalyst remains sufficient. This method is particularly attractive due to its simplicity and the sustainable nature of formic acid, especially when sourced from CO₂. researchgate.net

The process typically involves heating the alcohol with an excess of formic acid. Research has shown that various alcohols, including primary, secondary, benzylic, and allylic alcohols, can be efficiently converted into their corresponding formate esters. researchgate.net Primary aliphatic alcohols generally show the best reactivity, affording excellent yields. Secondary alcohols react slightly slower, likely due to increased steric hindrance. researchgate.net The reaction is compatible with various functional groups, such as alkenes and aryl groups. researchgate.net This method represents a straightforward and environmentally conscious route to unsaturated formates like hex-1-en-2-yl formate.

Formate Formation via Addition Reactions

Addition of Formic Acid to Carbon-Carbon Double Bonds

The formation of formate esters can, in principle, be achieved by the direct addition of formic acid across a carbon-carbon double bond. This reaction is analogous to the hydration of alkenes. However, the direct addition of carboxylic acids to simple alkenes is often challenging and may require strong acid catalysis or specific reaction conditions. The regioselectivity of such an addition (Markovnikov vs. anti-Markovnikov) would be a critical factor in determining the feasibility of synthesizing a specific isomer like hex-1-en-2-yl formate. While formic acid is known to participate in various addition reactions, its direct use to form specific secondary unsaturated formates from dienes or alkynes is less commonly reported than the esterification of the corresponding alcohol. organic-chemistry.org

Formation in Oxidative and Cyclization Processes

The formation of formate esters can be a constituent part of more complex reaction sequences, including oxidative and cyclization processes. nih.gov In natural product biosynthesis, for example, enzymes known as halogenases can participate in oxidative cyclization pathways. nih.gov While not directly forming simple formates, these complex transformations illustrate how oxidation can trigger ring-forming events and other functional group interconversions.

In synthetic chemistry, gold nanoparticles have been used to catalyze the oxidative cyclization of substrates like anthranilamide and benzyl (B1604629) alcohol to produce quinazolinone derivatives. rsc.org This demonstrates the dual capability of the catalyst to facilitate both oxidation and subsequent cyclization. It is conceivable that under specific conditions, an oxidative process involving an unsaturated diol or a related substrate could lead to the formation of a formate group as part of a broader molecular transformation. Furthermore, the selective oxidation of biomass using polyoxometalate catalysts can yield formic acid as a primary product in what is termed the OxFA process. fau.eu This highlights the central role of oxidation in the generation of formic acid and, by extension, its ester derivatives.

Observation of Formate Esters in Fatty Acid Oxidation

The formation of formate esters has been observed during the oxidation processes of unsaturated fatty acid methyl esters (FAMEs). researchgate.net Research into the aerobic oxidation of FAMEs from vegetable oils, which proceeds via a radical mechanism, leads to a wide array of compounds, including hydroperoxides as primary products. researchgate.net These hydroperoxides can decompose into lower molecular weight products or engage in cross-linking reactions. researchgate.net

Detailed analysis using nuclear magnetic resonance (NMR) has confirmed the presence of formic acid esters in oxidized FAME samples. rcsi.science The proposed mechanism for this formate formation involves a Baeyer–Villiger oxidation of aldehydes, which are themselves secondary products of the initial oxidation. In this reaction, aldehydes react with hydroperoxides present in the reaction mixture to yield the corresponding formate esters. rcsi.science

Time-resolved analyses of aging products from FAMEs have quantified the formation of various compounds over time. For instance, after 12 hours of aging, the concentration of formic acid was measured at 5600 +/- 80 mg/kg. researchgate.net This accumulation of formic acid, alongside other acidic and oxidative products, creates an environment conducive to the esterification process, leading to the generation of formate esters. researchgate.netaocs.org The quantity of ester groups in the reaction mixture has been noted to be higher than in the initial raw material, indicating the formation of new ester compounds, including formates. researchgate.net

Product TypePrecursorsKey ReactionSignificance
Formate EstersAldehydes, HydroperoxidesBaeyer–Villiger OxidationObserved during the oxidation of unsaturated FAMEs. researchgate.netrcsi.science
HydroperoxidesUnsaturated Fatty Acid Methyl Esters (FAMEs), Molecular OxygenRadical OxidationPrimary oxidation products that lead to further decomposition. researchgate.net
Oligomeric ProductsHydroperoxides, FAMEsCross-linking ReactionsContribute to the accumulation of higher molecular weight products. researchgate.net

Biogenetic-Type Cyclization of Unsaturated Alcohols with Formic Acid

Formic acid is a key reagent in biogenetic-type cyclization reactions of unsaturated alcohols, providing a facile method for synthesizing complex cyclic structures. oup.com This methodology leverages the ability of formic acid to act as both a proton source and a nucleophile (as the formate anion) to induce and terminate intramolecular cyclization cascades. oup.combeilstein-journals.org

A notable application of this method is the stereo- and regiospecific cyclization of certain unsaturated monocyclic alcohols to form tricyclic compounds. oup.com For example, the treatment of (+)-(3S)-2-(3-hydroxy-3-methyl-4-pentenyl)-1-methyl-3-(1-methylethenyl)cyclopentene with formic acid leads to the formates of tricyclic compounds with the allo-cedrol skeleton. oup.com Subsequent hydrolysis of these formate esters yields the corresponding unsaturated tricyclic alcohols. oup.com This process involves the protonation of an unsaturated bond by formic acid, which initiates a carbocation cascade, followed by quenching with a formate anion to yield a stable ester product. oup.combeilstein-journals.org

The reaction conditions, such as temperature and the concentration of formic acid, can influence the reaction pathway and the final product distribution. In some cases, mercury(II) salts like Hg(OAc)₂ are used in catalytic amounts along with formic acid to facilitate the cyclization of certain substrates, leading to the formation of complex heterocyclic scaffolds. beilstein-journals.org

ReactantReagentProduct TypeKey Transformation
(+)-(3S)-2-(3-hydroxy-3-methyl-4-pentenyl)-1-methyl-3-(1-methylethenyl)cyclopenteneFormic AcidTricyclic Formate Esters (allo-cedrol skeleton)Stereo- and regiospecific intramolecular cyclization. oup.com
Anilide derivativesFormic Acid, Hg(OAc)₂ (catalyst)Tricyclic Heterocyclic ScaffoldsMercury-catalyzed cyclization with rearrangement. beilstein-journals.org

Reaction Mechanisms and Kinetic Investigations

Mechanistic Pathways of Esterification

The formation of the formate (B1220265) ester from formic acid and hex-1-en-2-ol (B14558141) primarily proceeds through an acid-catalyzed esterification, commonly known as the Fischer esterification. This reaction is an equilibrium process and involves several distinct steps. masterorganicchemistry.commasterorganicchemistry.com

The core mechanism for the esterification of formic acid is a nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.orgyoutube.com The reaction is typically catalyzed by an acid, which protonates the carbonyl oxygen of the formic acid. masterorganicchemistry.commasterorganicchemistry.com This initial protonation step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The alcohol, hex-1-en-2-ol, then acts as the nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com This step, known as addition, leads to the formation of a tetrahedral intermediate. masterorganicchemistry.com Following the nucleophilic attack, a series of proton transfers occurs. masterorganicchemistry.commasterorganicchemistry.com A proton is transferred from the oxonium ion (the original alcohol's hydroxyl group) to one of the hydroxyl groups of the intermediate. masterorganicchemistry.com This transfer converts one of the hydroxyl groups into a good leaving group: water. The elimination of a water molecule reforms the carbonyl double bond, yielding a protonated ester. masterorganicchemistry.commasterorganicchemistry.com In the final step, a base (which can be the alcohol or water) deprotonates the carbonyl group, regenerating the acid catalyst and forming the final ester product, hex-1-en-2-yl formate. masterorganicchemistry.com The entire six-step mechanism can be summarized as Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED). masterorganicchemistry.com

The elucidation of the reaction mechanism relies on identifying key intermediates and pre-reactive species. In the Fischer esterification of formic acid and hex-1-en-2-ol, the primary pre-reactive species is the protonated formic acid. This species is significantly more electrophilic than the neutral carboxylic acid. masterorganicchemistry.com

The central intermediate in this reaction is the tetrahedral intermediate formed after the nucleophilic attack of hex-1-en-2-ol. masterorganicchemistry.com This species has a central carbon atom bonded to two hydroxyl groups, the alkyl group from the formic acid (a hydrogen atom), and the alkoxy group from hex-1-en-2-ol. Isotopic labeling experiments, for instance using oxygen-18, have provided evidence for this mechanism by showing that the oxygen atom from the alcohol is incorporated into the ester, while the hydroxyl group from the carboxylic acid is eliminated as water. libretexts.org Spectroscopic studies of similar systems have helped to identify pre-reactive complexes, such as mixed dimers and trimers of formic acid and the alcohol, which can influence the reaction pathway. researchgate.net

Catalytic Mechanisms in Formate Synthesis

Various catalysts can be employed to enhance the rate and selectivity of formate ester synthesis. These catalysts operate through distinct mechanisms, ranging from Lewis acid activation to complex organometallic cycles.

Boron-based catalysts, including boron oxide (B₂O₃), can function as effective catalysts in esterification. Boron oxide typically acts as a Lewis acid. In this mechanism, the boron atom, being electron-deficient, coordinates with the carbonyl oxygen of the formic acid. This coordination polarizes the C=O bond, increasing the positive charge on the carbonyl carbon and thus activating it for nucleophilic attack by hex-1-en-2-ol. This mechanism is analogous to protonation in acid catalysis but can be effective under milder or anhydrous conditions. In some contexts, boron-based materials have been shown to activate reactants by creating short-range ordered grain boundaries and amorphous domains that serve as active sites. rsc.org For certain reactions, di-coordinated boron sites (BO₂) in liquid boron oxide have been identified as the active species for activating molecules. osti.gov

Enzymes, particularly lipases, are increasingly used as catalysts for ester synthesis due to their high selectivity and environmentally friendly nature. mdpi.comresearchgate.net The enzymatic synthesis of formate esters follows a specific kinetic model, typically a Ping-Pong Bi-Bi mechanism. In this process, the formic acid first reacts with the enzyme's active site (often a serine hydroxyl group) to form an acyl-enzyme complex, releasing water. mdpi.com Subsequently, the alcohol (hex-1-en-2-ol) binds to the complex and reacts with the acyl group to form the ester, regenerating the free enzyme. mdpi.com

The efficiency of this enzymatic process is highly dependent on several parameters. Optimizing these parameters is crucial for maximizing the conversion rate.

Enzyme Concentration : The reaction rate generally increases with enzyme concentration up to a certain point, after which it may plateau due to substrate limitation or mass transfer issues. mdpi.com

Molar Ratio of Reactants : Using an excess of one reactant, typically the alcohol, can shift the equilibrium towards the product side, increasing the final yield. mdpi.comresearchgate.net

Temperature : Each enzyme has an optimal temperature for activity. For instance, a study on octyl formate synthesis using Novozym 435 found the optimal temperature to be 40 °C. mdpi.comresearchgate.net

Solvent : The choice of solvent can significantly impact enzyme activity and substrate solubility.

The table below illustrates typical optimization results from a study on enzymatic octyl formate synthesis, which provides a model for understanding the synthesis of hex-1-en-2-yl formate.

ParameterConditionConversion Rate (%)
Enzyme Concentration (g/L)533.23
Enzyme Concentration (g/L)1065.64
Enzyme Concentration (g/L)1570.55
Molar Ratio (Acid:Alcohol)1:170.55
Molar Ratio (Acid:Alcohol)1:780.71
Temperature (°C)30-
Temperature (°C)4096.51 (Optimized)
Temperature (°C)50-

Transition metals are powerful catalysts for a variety of organic transformations, including ester formation.

Palladium (Pd) : Palladium-based catalysts are versatile and can operate through several mechanisms. In the context of formate synthesis, a plausible mechanism involves the coordination of the Pd(II) catalyst to the reactants. For instance, Pd can catalyze reactions through C-H bond activation. mdpi.com In the decomposition of formic acid, intermediates such as bidentate formate and carboxyl species have been identified on Pd surfaces. rsc.orgresearchgate.net A catalytic cycle for esterification could involve the oxidative addition of formic acid to a Pd(0) center, followed by coordination of hex-1-en-2-ol and subsequent reductive elimination to yield the ester and regenerate the Pd(0) catalyst.

Ruthenium (Ru) : Ruthenium catalysts are well-known for their role in hydrogenation and related reactions. In formate synthesis, particularly from CO₂, Ru catalysts can facilitate the insertion of CO₂ into a Ru-H bond to give a Ru-formate intermediate. nih.gov A similar mechanism could be envisioned for direct esterification. A Ru complex could activate the formic acid, possibly forming a ruthenium formate species. This activated species would then be more susceptible to nucleophilic attack by hex-1-en-2-ol, leading to the formation of the ester product.

Gold (Au) : Gold catalysts, particularly Au(I) complexes, are known for their ability to activate π-systems like alkynes and allenes. nih.gov While hex-1-en-2-ol is an enol, its activation by gold is less direct. However, gold catalysts could potentially facilitate the reaction through a different pathway. For example, a gold catalyst could coordinate to the double bond of the enol, making the hydroxyl group more acidic and a better nucleophile. Alternatively, the gold complex could act as a mild Lewis acid, activating the formic acid carbonyl group, similar to the boron oxide mechanism. Gold-catalyzed cyclization reactions often involve the formation of vinyl gold or other reactive intermediates that could participate in subsequent transformations. nih.gov

Autocatalytic Cycles Driven by In Situ Formic Acid Generation

While formic acid is known to drive or assist in various chemical transformations, such as the anti-Markovnikov hydrothiolation of styrenes, the literature does not extensively describe a complete autocatalytic cycle for alkene functionalization that is sustained by the in situ generation of formic acid itself. In many known systems, formic acid acts as a crucial reagent, often as a hydride donor or a proton source, to facilitate a catalytic process. For instance, in certain hydrofunctionalization reactions, formic acid's role is to activate a substrate or participate in a key hydrogen transfer step. nih.gov

Autocatalysis requires a product of a reaction to act as a catalyst for that same reaction, leading to an acceleration in reaction rate over time. For a cycle to be driven by in situ formic acid generation, the reaction sequence with an alkene like hex-1-en-2-ol would need to not only consume formic acid (or a derivative) in one step but also regenerate it in a subsequent step, thus creating a self-sustaining loop. While highly oxygenated organic molecules can be formed through autoxidation processes involving peroxy radicals, which can be initiated from alkenes, a direct link to a formic acid-generating autocatalytic cycle in this specific context is not clearly established. acs.org

Radical Pathways and Regioselectivity

The formyloxyl radical, HC(O)O•, is a key intermediate in the functionalization of alkenes. researcher.life This highly reactive species can be generated via several methods, including the anodic electrochemical oxidation of formic acid, often in the presence of a polyanion catalyst like [CoIIIW12O40]5−. rsc.orgrsc.org Once formed, the formyloxyl radical readily reacts with terminal alkenes.

Investigations into its reactivity show that it is mildly electrophilic and can participate in multiple reaction pathways. researchgate.net One significant pathway involves the addition of the HC(O)O• radical across the C=C double bond. rsc.org Another prominent mechanism is the abstraction of a hydrogen atom from an allylic position on the alkene. researcher.lifersc.org For a substrate like 1-hexene, this abstraction leads to the formation of a hexallyl radical. This intermediate is central to the formation of several final products following subsequent reactions, such as radical-radical heterocoupling with another formyloxyl radical. rsc.org

In the oxidation of 1-hexene by electrochemically generated formyloxyl radicals, the major products are the linear aldehyde (n-hexanal) and the primary allylic alcohol (2-hexen-1-ol), both resulting from an anti-Markovnikov oxidative process. rsc.org

Table 1: Product Distribution from the Oxidation of 1-Hexene with Formyloxyl Radicals

Product Name Chemical Formula Product Type Yield (%)
n-Hexanal C6H12O Anti-Markovnikov Aldehyde 45
2-Hexen-1-ol C6H12O Anti-Markovnikov Allylic Alcohol 15
2-Hexanone C6H12O Markovnikov Ketone 5
3-Hexanone C6H12O Isomerized Ketone 5
1,2-Hexanediol C6H14O2 Diol 10

This data is synthesized from research findings on the oxidation of terminal alkenes. rsc.org

The proposed mechanism for this high selectivity involves the initial abstraction of an allylic hydrogen to form a hexallyl radical. This radical has spin density distributed between the C1 and C3 positions. A subsequent, highly exergonic radical-radical coupling with a second formyloxyl radical occurs preferentially at the less sterically hindered C1 position, leading to the primary allylic formate, which then hydrolyzes to the alcohol or isomerizes to the aldehyde. rsc.org An outer-sphere electron transfer between the radical donor and a polyanion catalyst complex has also been proposed to induce the observed anti-Markovnikov selectivity. researcher.life

Computational Chemistry Studies on Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the non-covalent interactions between formic acid and alcohols like hex-1-en-2-ol. mdpi.com These studies focus on the hydrogen bonding that governs the formation of pre-reactive complexes. Calculations can predict the binding energies, geometries, and vibrational frequencies of such complexes.

DFT studies on formic acid interactions reveal that hydrogen-bonded complexes are dominated by Hartree-Fock forces. The stability of formic acid itself is highly dependent on the solvent environment, with thermodynamics favoring stability in solvents with dielectric permittivity values close to that of water. researchgate.net The interaction between the carboxylic acid group of formic acid and the hydroxyl group of an alcohol can lead to the formation of stable cyclic dimers, significantly influencing the reaction pathways and energetics.

Table 2: Computed Interaction Energies for Formic Acid Complexes

Interacting Species Computational Method Interaction Type Calculated Binding Energy (kcal/mol)
Formic Acid - Formic Acid Ab initio Hydrogen Bonding ~ -15
Formic Acid - Water DFT Hydrogen Bonding ~ -8

This table presents representative values to illustrate the strength of interactions involving formic acid as determined by computational methods.

These calculations are crucial for understanding how the initial approach and orientation of the reactant molecules can favor certain transition states over others, thereby dictating the outcome of the reaction.

Computational modeling provides deep insights into the mechanisms and kinetics of catalytic reactions involving formic acid. ucl.ac.uk Techniques like DFT are widely used to map the potential energy surfaces of reaction pathways, identifying transition states and calculating their corresponding energy barriers. researchgate.net This information is vital for understanding reaction rates and selectivity.

For instance, in the decomposition of formic acid on transition metal surfaces—a model for catalytic processes—DFT calculations can determine the activation barriers for competing pathways, such as dehydrogenation (producing H₂ and CO₂) versus dehydration (producing H₂O and CO). researchgate.net These studies show that the energy barrier is highly sensitive to the catalyst material and the specific surface facet. ucl.ac.uk

Machine learning potentials combined with methods like umbrella integration can be used to predict free energy barriers, which account for temperature and entropy effects, offering a more accurate picture than static 0 K potential energy calculations. nih.govduke.edu By modeling elementary steps such as O-H or C-H bond cleavage, researchers can computationally screen catalysts and reaction conditions to optimize desired outcomes. In the context of the formic acid and hex-1-en-2-ol system, such models could predict the energy barriers for radical formation versus ionic pathways, explaining the observed regioselectivity under different catalytic conditions. nih.gov

Density Functional Theory (DFT) Studies of Radical Reaction Pathways

Density Functional Theory (DFT) has been employed to investigate the complex radical reaction pathways between the formyloxyl radical, HC(O)O•, and unsaturated organic substrates. These computational studies provide valuable insights into reaction mechanisms, selectivity, and the stability of intermediates which are often difficult to determine experimentally. Research in this area has elucidated the reactivity of the formyloxyl radical, which can be generated from the anodic electrochemical oxidation of formic acid. rsc.org

Recent DFT calculations have explored the plausible reaction pathways for the interaction of the formyloxyl radical with a representative terminal alkene, 1-hexene. rsc.org These studies are crucial for understanding the factors that govern product distribution, particularly the preference for anti-Markovnikov oxidation products. Three primary pathways for the initial reaction have been considered and computationally evaluated. rsc.org

One significant pathway involves the abstraction of a hydrogen atom from the allylic position of the alkene by the formyloxyl radical. rsc.org This process leads to the formation of a hexallyl radical. This reaction is identified as a barrierless and exergonic process. The resulting hexallyl radical has spin density distributed between the first and third carbon atoms. Subsequent radical-radical heterocoupling reactions are highly exergonic and can lead to the formation of various allylic formate esters. For instance, the formation of hex-2-en-1-yl formate, which upon hydrolysis yields 2-hexen-1-ol, has been observed experimentally in small amounts. rsc.org

Another potential pathway is the addition of the formyloxyl radical to the double bond of the alkene. rsc.org This addition can occur at either the terminal (C1) or the internal (C2) carbon of the double bond, leading to the formation of either a secondary (2-hexyl) or a primary (1-hexyl) radical, respectively. DFT calculations indicate that the 2-hexyl radical is more stable than the 1-hexyl radical. rsc.org Subsequent heterocoupling of these hexyl radicals with another formyloxyl radical is also a very exergonic step, which would yield 2-hexylformate and 1-hexylformate. rsc.org

A third considered pathway is the formation of a hexallyl radical in a barrierless, exergonic reaction. rsc.org The subsequent radical-radical heterocoupling reactions are calculated to be highly exergonic, with a Gibbs free energy change of approximately -71 kcal mol⁻¹. rsc.org This pathway can also account for the formation of allylic formate esters.

The computational analysis of these pathways helps to rationalize the observed product distributions in the oxidation of terminal alkenes by the formyloxyl radical. The preference for the formation of the linear aldehyde as the major product is suggested to proceed through hydrogen abstraction from the allylic C-H bond, forming a hexallyl radical, followed by a highly selective attack of a second formyloxyl radical at the C1 position. rsc.org

The following table summarizes the calculated thermodynamic data for key steps in the reaction of the formyloxyl radical with 1-hexene.

Reaction StepSpecies InvolvedCalculated Gibbs Free Energy Change (ΔG₂₉₈)
Relative Stability of Hexyl Radicals1-hexyl radical vs. 2-hexyl radical2-hexyl radical is more stable by -3.7 kcal mol⁻¹
Radical-Radical HeterocouplingHexallyl radical + Formyloxyl radical~ -71 kcal mol⁻¹
Radical-Radical HeterocouplingHexyl radicals + Formyloxyl radical~ -84 kcal mol⁻¹

Advanced Spectroscopic Characterization and Structural Elucidation of Unsaturated Formates

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural determination of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.

The structure of hex-1-en-2-yl formate (B1220265) can be fully assigned using a combination of ¹H and ¹³C NMR spectroscopy. The chemical shifts (δ) are influenced by the electronegativity of the ester oxygen atoms and the anisotropy of the carbonyl and vinyl groups. nih.govlibretexts.org

In the ¹H NMR spectrum, the formate proton (H-C=O) is expected to appear as a distinct singlet at a downfield chemical shift, typically around 8.0-8.2 ppm. The vinyl protons of the hex-1-en-2-yl moiety would present as a complex system. The geminal protons on C1 (=CH₂) would appear as two distinct signals, likely doublets of doublets, in the range of 4.5-5.5 ppm. The proton on C2 is vinylic and adjacent to the ester oxygen, which would shift its signal downfield. The remaining alkyl chain protons would appear in the upfield region of the spectrum.

In the ¹³C NMR spectrum, the carbonyl carbon of the formate group is characteristically found far downfield, generally between 160-170 ppm. libretexts.orgdocbrown.info The sp² hybridized carbons of the vinyl group would resonate between approximately 100 and 150 ppm. Specifically, the carbon atom C2, being bonded to the ester oxygen, would be shifted further downfield compared to the terminal C1 carbon. The carbons of the butyl chain would appear at higher field strengths.

Predicted ¹H and ¹³C NMR Chemical Shifts for Hex-1-en-2-yl Formate Predicted values are based on the analysis of similar unsaturated esters and general NMR principles. libretexts.orgdocbrown.infodocbrown.infolibretexts.orglibretexts.org

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Formyl H8.0 - 8.2 (s)-
Formyl C=O-160 - 165
C1 Vinyl H (geminal)4.5 - 5.0 (m)95 - 105
C2 Vinyl C-145 - 155
C3 Methylene (B1212753) H2.1 - 2.3 (t)30 - 35
C4 Methylene H1.3 - 1.5 (m)27 - 32
C5 Methylene H1.2 - 1.4 (m)22 - 25
C6 Methyl H0.8 - 1.0 (t)13 - 15

While ¹H and ¹³C NMR are sufficient for basic structural assignment, advanced 2D NMR techniques are required to probe the finer details of stereochemistry and conformational preferences.

Correlation Spectroscopy (COSY) would be used to establish proton-proton coupling networks. For hex-1-en-2-yl formate, COSY spectra would show correlations between the protons on C3, C4, C5, and C6, confirming the connectivity of the butyl chain. It would also confirm the coupling between the vinyl protons and adjacent alkyl protons. azom.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is critical for determining through-space proximity of nuclei, which is essential for conformational analysis. The ester group in vinyl esters like hex-1-en-2-yl formate can exist in different conformations, primarily the s-trans and s-cis isomers, arising from rotation around the C(O)-O bond. nih.govuq.edu.au NOESY experiments could reveal spatial correlations between the formate proton and the protons on the vinyl group, helping to establish the preferred conformation in solution. uq.edu.augrantome.com

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate protons with their directly attached carbons (HSQC) or with carbons two to three bonds away (HMBC). An HMBC spectrum would be particularly useful, showing a correlation from the formate proton to the C2 carbon of the hexenyl group, confirming the ester linkage.

These advanced techniques, often combined with computational modeling, provide a comprehensive picture of the molecule's three-dimensional structure and dynamic behavior in solution. uq.edu.auacs.org

Mass Spectrometry (MS) and Chromatographic Mass Spectrometry (GC-MS)

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure from its fragmentation patterns. When coupled with Gas Chromatography (GC), it allows for the separation and identification of individual components in a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the identification and purity assessment of volatile compounds like formate esters. libretexts.orgresearchgate.net In a GC-MS analysis, the sample is vaporized and separated based on boiling point and polarity on a capillary column. libretexts.orgnih.gov The separated components then enter the mass spectrometer, which provides a mass spectrum for each.

For hex-1-en-2-yl formate, a GC-MS analysis would yield a chromatogram with a peak at a specific retention time. The mass spectrum corresponding to this peak would show the molecular ion (M⁺) and characteristic fragment ions. The purity can be assessed from the relative area of the main peak in the total ion chromatogram (TIC). docbrown.info Derivatization techniques, such as conversion to propyl-esters, can also be employed for the GC-MS analysis of formates in complex matrices. researchgate.net

The fragmentation of hex-1-en-2-yl formate under electron ionization (EI) in a mass spectrometer would produce a unique pattern of ions that can be used to confirm its structure. The molecular ion peak (M⁺) would be observed at m/z = 128.

Key fragmentation pathways for esters include cleavage of the bonds adjacent to the carbonyl group. rsc.org For unsaturated esters, fragmentation is also directed by the double bond. Expected fragmentation patterns for hex-1-en-2-yl formate include:

Loss of the formyloxy group (-OCHO) : Cleavage of the C-O bond could lead to a C₆H₁₁⁺ fragment at m/z = 83.

Loss of the butenyl radical : McLafferty rearrangement is common in esters, but less straightforward here. However, cleavage of the C3-C4 bond could lead to fragmentation. A prominent fragment for allylic compounds is the C₅H₉⁺ ion at m/z 69 or the C₄H₇⁺ ion at m/z 55.

Cleavage alpha to the double bond : Cleavage of the C2-C3 bond would result in a fragment corresponding to the loss of a butyl radical (C₄H₉), leading to an ion at m/z = 71.

Fragments from the formate moiety : A peak corresponding to the formyl cation (HCO⁺) at m/z = 29 is also possible.

The mass spectrum of the isomeric compound hex-3-en-1-yl formate shows major peaks at m/z 67, 82, 41, 39, and 31, indicating that complex rearrangements and fragmentations are typical for these structures. nih.govnih.gov

Predicted Key Fragments in the EI-Mass Spectrum of Hex-1-en-2-yl Formate

m/z Possible Ion Structure / Origin
128[C₇H₁₂O₂]⁺˙ (Molecular Ion)
83[C₆H₁₁]⁺ (Loss of •OCHO)
71[C₄H₇O]⁺ (Cleavage of C3-C4 bond)
67[C₅H₇]⁺ (Allylic cleavage with rearrangement)
55[C₄H₇]⁺ (Butenyl cation)
41[C₃H₅]⁺ (Allyl cation)
29[HCO]⁺ (Formyl cation)

Photoionization mass spectrometry, particularly using tunable synchrotron vacuum ultraviolet (VUV) radiation, is an advanced technique for studying complex reaction environments, such as combustion. mdpi.com This "soft" ionization method minimizes fragmentation, making it ideal for identifying reactive intermediates. mdpi.com

While no specific studies on hex-1-en-2-yl formate exist, research on similar unsaturated esters like methyl crotonate and methyl methacrylate (B99206) has demonstrated the power of this technique. mdpi.com These studies show that the position of the double bond and the ester group significantly influences the fuel's destruction pathways and the types of intermediates formed during combustion. mdpi.com By identifying species ranging from the initial fuel molecule to various radical intermediates and final products, a detailed chemical kinetic model can be constructed. mdpi.com Applying this technique to hex-1-en-2-yl formate would provide valuable insights into its decomposition and oxidation chemistry, which is relevant for biofuel applications and atmospheric chemistry.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating molecular structure and bonding. edinst.com These methods measure the vibrational energy levels of molecules. A molecular vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. up.ac.za Consequently, these two techniques are often complementary. edinst.com

Before the esterification reaction between formic acid and hex-1-en-2-ol (B14558141) occurs, they can form hydrogen-bonded pre-reactive complexes in the gas or liquid phase. Vibrational spectroscopy is exceptionally sensitive to the formation of such intermolecular interactions. up.ac.za The formation of new bonds during complexation can be monitored by the appearance of new bands in the IR and Raman spectra. up.ac.za

In a mixture of formic acid and hex-1-en-2-ol, the carboxylic acid typically acts as a hydrogen bond donor, while the alcohol's hydroxyl group acts as an acceptor. This interaction leads to predictable shifts in their characteristic vibrational frequencies. Studies on similar systems, such as formic acid and methanol (B129727), have shown that the formation of these complexes can be unambiguously identified. rsc.org The O-H stretching vibration of the formic acid monomer, which is typically sharp and at a high frequency, becomes significantly broadened and shifts to a lower wavenumber (red-shift) upon forming a hydrogen bond with the alcohol. Concurrently, changes in the C=O stretching frequency of the formic acid and the C-O stretching frequency of the alcohol can also be observed.

Table 1: Expected Vibrational Band Shifts in the Pre-Reactive Complex of Formic acid and Hex-1-en-2-ol

Vibrational ModeMoleculeExpected Shift upon ComplexationTypical Wavenumber Range (cm⁻¹)
O-H StretchFormic AcidRed-shift and Broadening3570 (monomer) → ~3100-3400
C=O StretchFormic AcidRed-shift~1770 (monomer) → ~1740
O-H StretchHex-1-en-2-olRed-shift~3630 (monomer) → ~3500
C-O StretchHex-1-en-2-olBlue-shift~1050 → ~1070

Note: The data in this table is illustrative, based on established principles of vibrational spectroscopy and findings from analogous systems.

Other Advanced Analytical Techniques

Beyond vibrational spectroscopy, other advanced methods are crucial for the complete characterization of the reaction product, hex-1-en-2-yl formate.

X-ray crystallography is an experimental science that provides definitive, three-dimensional atomic and molecular structures of crystalline compounds. wikipedia.org It is the primary method for characterizing the atomic structure of materials. wikipedia.organton-paar.com The technique involves three main steps: the growth of a high-quality single crystal, the diffraction of an X-ray beam by the crystal, and the analysis of the diffraction pattern to calculate an electron density map from which the atomic positions are determined. wikipedia.orgnih.gov

For an unsaturated formate like hex-1-en-2-yl formate, obtaining a single crystal of sufficient size and quality would be the first and often most challenging step. wikipedia.org Once a suitable crystal is obtained and exposed to X-rays, the resulting diffraction data would allow for the unambiguous determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the hexenyl chain relative to the formate group. This information is critical for understanding its chemical properties and reactivity. anton-paar.com

Table 2: Hypothetical Crystallographic Data for Hex-1-en-2-yl Formate

ParameterHypothetical Value
Chemical FormulaC₇H₁₂O₂
Formula Weight128.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a, b, c (Å)8.5, 12.1, 7.2
α, β, γ (°)90, 105.4, 90
Volume (ų)711.9
Z (molecules/unit cell)4
R-factor~0.045

Note: This table presents hypothetical data that would be expected from a successful X-ray crystallographic analysis of the target compound, illustrating the type of definitive structural information obtained.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. aocs.org For the quantitative analysis of an unsaturated ester like hex-1-en-2-yl formate, a reversed-phase HPLC (RP-HPLC) method would be highly suitable. nih.gov In RP-HPLC, separation is based on the differential partitioning of analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase. semanticscholar.org

A typical method would involve injecting a sample of the reaction mixture onto a C18 column and eluting with a gradient of a polar mobile phase, such as a mixture of water and acetonitrile. nih.govsemanticscholar.org The formate ester, being less polar than the reactants (formic acid and hex-1-en-2-ol), would be retained longer on the column. Detection is often achieved using a UV detector, as the carbonyl group in the formate ester provides sufficient absorbance. oup.com By comparing the peak area of the analyte to that of known concentration standards, precise and reproducible quantification can be achieved. edpsciences.org

Table 3: Illustrative HPLC Method for Quantitative Analysis of Hex-1-en-2-yl Formate

ParameterCondition
InstrumentHigh-Performance Liquid Chromatograph
ColumnC18 Reversed-Phase (e.g., 4.6 mm x 250 mm)
Mobile PhaseA: Water (with 0.1% Formic Acid), B: Acetonitrile
Gradient30% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV Absorbance at 210 nm
Injection Volume10 µL
Expected Retention Time~12.5 min

Note: The parameters in this table are illustrative of a standard RP-HPLC method for the analysis of moderately nonpolar organic compounds.

Advanced Research Directions and Emerging Applications in Chemical Synthesis

Formic Acid as a C1 Building Block in Complex Synthetic Pathways

The unique chemical properties of formic acid allow it to serve as a safe and convenient source of carbon monoxide and other C1 synthons. This has led to its increasing application in the construction of complex molecules through various catalytic reactions.

Carbon monoxide (CO) is a fundamental C1 building block in industrial chemistry, but its high toxicity and gaseous nature pose significant handling challenges. researchgate.nettcichemicals.com Formic acid has been identified as a promising and safer alternative, capable of generating CO in situ under specific reaction conditions. researchgate.netthieme-connect.com This approach avoids the need for high-pressure CO gas, enhancing the practicality and safety of carbonylation reactions. thieme-connect.com

Derivatives of formic acid, such as phenyl formate (B1220265) and N-formylsaccharin, have also been developed as effective CO surrogates. thieme-connect.com For instance, phenyl formate can decompose to produce CO and phenol when treated with a weak base. thieme-connect.com This in situ generated CO can then be efficiently incorporated into organic molecules through metal-catalyzed processes. thieme-connect.com

Recent research has demonstrated the successful use of formic acid as a CO source in various palladium-catalyzed carbonylation reactions, including the synthesis of ketones and α,β-enones from olefins with yields of up to 90%. researchgate.net Furthermore, ruthenium-catalyzed hydroesterification of alkenes has been achieved using formic acid esters, expanding the synthetic utility of this versatile C1 source. thieme-connect.com

Examples of Formic Acid Derivatives as CO Surrogates

CO SurrogateActivating AgentReaction TypeCatalyst
Phenyl FormateWeak base (e.g., triethylamine)AryloxycarbonylationPalladium
2,4,6-Trichlorophenyl FormateTrialkylamineCarbonylation of aryl/alkenyl halidesPalladium
N-Formylsaccharin-Reductive CarbonylationPalladium

Formic acid can be catalytically reduced to formaldehyde (B43269), a crucial reagent in the synthesis of numerous materials. scholaris.cagoogle.comgoogle.com The selective reduction of formic acid to formaldehyde has been achieved using metallic zinc in a flow reactor, with selectivities of approximately 80% at a 10% formic acid concentration. scholaris.ca This process involves the oxidation of zinc to zinc oxide. scholaris.ca

Furthermore, formic acid serves as a C1 building block for the synthesis of dialkoxymethanes, which are valuable as fuel additives and formaldehyde surrogates. d-nb.info A catalytic system comprising a ruthenium complex and a Lewis acid enables the direct synthesis of dialkoxymethane products from formic acid with high turnover numbers. d-nb.info

The ability to generate formaldehyde and its surrogates from formic acid provides a safer and more sustainable alternative to traditional methods that often rely on the oxidation of methanol (B129727). ijtrs.com

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. rug.nlnih.gov Formic acid and its derivatives can be integrated into MCRs to introduce a C1 unit, leading to the construction of diverse and functional molecules.

For example, in Ugi-type isocyanide-mediated reactions, formaldehyde is a key component. Hexamethylenetetramine (HMTA) can be used as a formaldehyde surrogate, generating formaldehyde and ammonia in situ upon heating. nih.gov This allows for the synthesis of a library of acylamino acetamide derivatives from isocyanides and carboxylic acids. nih.gov

The application of formic acid as a C1 source in MCRs offers a powerful tool for the rapid generation of molecular complexity and the synthesis of libraries of compounds for drug discovery and materials science.

Green Chemistry and Sustainable Synthesis of Unsaturated Formates

The principles of green chemistry are driving the development of more sustainable synthetic methods. The use of renewable feedstocks and environmentally benign catalysts are key aspects of this transition.

Conventionally, formic acid is produced from fossil fuel-based feedstocks. researchgate.net However, significant research efforts are focused on producing formic acid from renewable resources such as biomass and carbon dioxide (CO2). researchgate.netvupas.eu Biomass, being the largest carbon resource on Earth, can be converted into formic acid through various methods including acid hydrolysis, wet oxidation, and catalytic oxidation. researchgate.netvupas.eu

The production of formic acid from lignocellulosic biomass has been demonstrated with yields comparable to those from processes using inorganic acids. rsc.org For example, a 36.18% yield of formic acid was achieved from lignocellulose under pressure with CO2 and hydrogen peroxide. rsc.org This approach eliminates the need for hazardous inorganic acids and contributes to carbon reduction. rsc.org

Furthermore, the electrochemical conversion of captured CO2 emissions into formic acid is a promising route for sustainable production. renewable-carbon.eu This process can utilize renewable electricity, further enhancing its green credentials. advancedbiofuelsusa.info

Methods for Producing Formic Acid from Renewable Resources

Renewable FeedstockConversion MethodKey Advantages
Biomass (e.g., cellulosic)Acid hydrolysis, wet oxidation, catalytic oxidationUtilizes abundant, renewable resource. researchgate.netvupas.eu
Lignocellulosic BiomassHydrolysis-oxidation with CO2 and H2O2Avoids use of strong inorganic acids. rsc.org
Carbon Dioxide (CO2)Electrochemical reduction, hydrogenationUtilizes a greenhouse gas as a feedstock. researchgate.netrenewable-carbon.eu

The development of environmentally friendly catalysts is crucial for sustainable chemical synthesis. nih.gov In the context of formic acid chemistry, this includes catalysts for both its production from renewable sources and its use in synthetic reactions.

For the production of formate, methanol electrochemical refinery offers a sustainable alternative to the energy-intensive conventional process. rsc.org A breakthrough catalyst, Pt-nanoparticle-decorated Ni(OH)2, has been shown to significantly lower the energy required for the conversion of methanol to formate. rsc.org

In synthetic applications, the use of formic acid as a green reagent is expanding. For instance, an iodide-catalyzed reduction of sulfinates and sulfoxides using formic acid as the stoichiometric reductant provides an efficient and sustainable method for synthesizing disulfides and thioethers without the need for transition metals or strong acidic media. rsc.org

The design of catalysts that can operate under mild conditions, utilize renewable feedstocks, and be easily recovered and reused is a key focus of ongoing research. Heterogeneous catalysts, such as metal oxides, zeolites, and supported heteropoly acids, are particularly promising in this regard. nih.govresearchgate.net

Optimization of Solvent-Free and Mild Reaction Conditions

The synthesis of unsaturated formate esters is moving towards more sustainable methods that minimize waste and energy consumption. The traditional Fischer esterification, which involves heating a carboxylic acid and an alcohol with a strong acid catalyst, is often slow and reversible chemguide.co.uk. Optimization of this process for compounds like hex-1-en-2-yl formate focuses on eliminating organic solvents and employing milder conditions.

Solvent-free, or "dry media," synthesis is a key area of development. One approach involves the heterogeneous mixture of reactants with a catalytic amount of a solid-supported acid, such as p-toluenesulfonic acid (PTSA), which can yield good results under conventional heating or microwave activation rsc.org. Another promising method for the solvent-free synthesis of unsaturated esters at mild temperatures (e.g., 60 °C) utilizes 4-dodecylbenzenesulfonic acid (DBSA) as a catalyst. This catalyst is believed to promote the formation of water-in-oil micro-emulsions, which effectively removes water from the reaction equilibrium, thus driving the reaction toward the ester product without the need for high temperatures or vacuum rsc.org.

Research findings indicate that various parameters can be tuned to maximize yield and efficiency under mild conditions. Key variables include the molar ratio of the alcohol to the acid, catalyst loading, and reaction temperature.

Catalyst SystemReaction ConditionKey AdvantageTypical Yields
p-Toluenesulfonic acid (PTSA)Solvent-free, conventional heating (15 min) or microwave (10 min)Rapid reaction times and elimination of solvent waste rsc.orgGood to very good
4-Dodecylbenzenesulfonic acid (DBSA)Solvent-free, low temperature (e.g., 60 °C)Avoids high energy input and side reactions; automatic water separation rsc.org>95% conversion
Immobilized Lipase (e.g., Novozym 435)Solvent-free or in non-polar solvent, mild temperature (30-50 °C)High selectivity, reusability of catalyst, environmentally benign researchgate.netUp to 100%

Applications in Materials Science and Polymer Chemistry

The dual functionality of hex-1-en-2-yl formate—a polymerizable alkene and a hydrolyzable ester—makes it a valuable target for materials science.

Unsaturated esters are critical building blocks for creating a wide range of polymers. The vinyl group in a monomer like hex-1-en-2-yl formate can participate in polymerization reactions to form a polymer backbone, leaving the formate ester as a pendant group. Unsaturated polyesters (UPEs), for instance, are synthesized from unsaturated diacids and diols, and their properties can be tailored by the choice of monomers nih.gov. The incorporation of monomers with pendant double bonds allows for further modification and cross-linking researchgate.net.

One advanced polymerization technique suitable for such monomers is Acyclic Diene Metathesis (ADMET). This method uses specific catalysts, like Grubbs' second-generation catalyst, to polymerize monomers containing two or more non-conjugated double bonds rsc.orgbath.ac.uk. A molecule like hex-1-en-2-yl formate could be derivatized to contain a second alkene and then used in ADMET to create novel polyesters with formate side chains rsc.org. The resulting polymers could exhibit unique thermal and mechanical properties depending on the structure of the polymer backbone and the formate side groups bath.ac.uk.

The ester linkage is fundamental to the design of biodegradable polymers. Aliphatic polyesters are a major class of such materials because their ester bonds are susceptible to hydrolysis, breaking the polymer down into smaller, non-toxic molecules nih.govnih.gov. The degradation of polymers containing formate ester linkages, such as a polymer made from hex-1-en-2-yl formate, would proceed through the hydrolysis of these bonds nih.gov. This process can be abiotic (water-driven) and is often followed by microbial enzymatic action on the resulting oligomers nih.gov.

Biocatalysis and Biomimetic Transformations

Mimicking nature's synthetic strategies offers powerful, selective, and environmentally friendly routes for chemical synthesis.

Biocatalysis, particularly the use of enzymes, provides a green alternative to chemical synthesis for producing esters. Lipases are widely used for their ability to catalyze esterification under mild conditions, often with high selectivity and efficiency d-nb.infonih.gov. The most common and robust lipase for this purpose is Candida antarctica Lipase B (CALB), often used in its immobilized form, Novozym 435 d-nb.infoiaea.org.

The enzymatic synthesis of formate esters has been successfully demonstrated. Studies optimizing the production of octyl formate and phenethyl formate using Novozym 435 provide a clear blueprint for the synthesis of unsaturated analogues like hex-1-en-2-yl formate mdpi.comnih.govmdpi.com. The reaction conditions are optimized by systematically varying parameters such as the type of enzyme, enzyme concentration, the molar ratio of formic acid to the alcohol, and reaction temperature mdpi.com. A key advantage is the ability to conduct these reactions in non-polar organic solvents or even solvent-free systems, which simplifies product purification and reduces environmental impact nih.govresearchgate.net. Furthermore, the immobilized enzyme can often be recovered and reused for multiple cycles, enhancing the economic viability of the process mdpi.commdpi.com.

Optimization of Reaction Parameters for Enzymatic Synthesis of Formate Esters Using Novozym 435
ParameterCondition TestedEffect on Conversion YieldSource
Enzyme Concentration5 to 30 g/LYield increases up to an optimal concentration (e.g., 15 g/L), then may plateau or decrease due to mass transfer limitations. nih.gov
Molar Ratio (Acid:Alcohol)1:1 to 1:11Using an excess of the alcohol substrate typically increases conversion, with an optimum ratio observed (e.g., 1:5 or 1:7). mdpi.comnih.gov
Temperature20 to 50 °CConversion generally increases with temperature up to an optimum (e.g., 40 °C), after which enzyme denaturation can occur. mdpi.comnih.govgoogle.com

Nature synthesizes complex polycyclic molecules like steroids and terpenes from simple linear polyene precursors using cyclase enzymes nptel.ac.in. A key step in this process is the generation of a carbocation to initiate a cascade of ring-forming reactions nptel.ac.in. This process can be mimicked in the laboratory using strong acids, with formic acid being a historically significant reagent in this field acs.org.

In these biomimetic polyene cyclizations, formic acid acts as a Brønsted acid, protonating a double bond in an unsaturated scaffold (a polyene). This initial step creates a carbocation, which is then attacked by another double bond within the same molecule, forming the first ring and a new carbocation. This process can continue in a cascade, forming multiple rings in a single, efficient step acs.orgnih.gov. The reaction is terminated when a nucleophile, often the formate anion itself, attacks the final carbocation, typically resulting in a formate ester product acs.org. The stereochemical outcome of these reactions can be highly selective, mirroring the precision of enzymatic processes nptel.ac.in. For example, the acid-promoted cyclization of substrates like farnesic acid using formic acid has been a cornerstone in understanding these complex transformations acs.org. This strategy provides a powerful method for constructing complex molecular architectures from simple, unsaturated starting materials.

Computational Design and Process Optimization in the Synthesis of Formic acid;hex-1-en-2-ol (B14558141)

The synthesis and application of formic acid;hex-1-en-2-ol, a specialty chemical with potential applications in various industries, is increasingly benefiting from advanced computational methodologies. These tools are pivotal in accelerating catalyst discovery, optimizing reaction conditions, and ensuring efficient scale-up from laboratory to industrial production. This section delves into the significant roles of predictive modeling for rational catalyst design and computational fluid dynamics (CFD) in reactor design and process scale-up for the synthesis of this specific ester.

Predictive Modeling for Rational Catalyst Design

Predictive modeling has emerged as a powerful strategy in catalysis, enabling the rational design of catalysts with enhanced activity, selectivity, and stability. researchgate.netchemrxiv.org This approach utilizes computational chemistry to model catalyst performance and reaction mechanisms at a molecular level, thereby reducing the reliance on time-consuming and costly trial-and-error experimentation. researchgate.net

The esterification of hex-1-en-2-ol with formic acid to produce this compound can be catalyzed by various solid acid catalysts, such as zeolites, ion-exchange resins, and metal oxides. mdpi.commdpi.com Predictive modeling can be instrumental in identifying the most effective catalyst for this specific transformation. The process typically involves the following steps:

Descriptor Identification: The initial step is to identify key catalyst properties, or "descriptors," that are likely to correlate with catalytic performance. For the esterification of hex-1-en-2-ol, these descriptors might include the type and strength of acid sites (Brønsted vs. Lewis), pore size and geometry of the catalyst support, and the hydrophobicity/hydrophilicity of the catalyst surface.

Computational Screening: A library of potential catalyst materials is then computationally screened. Density Functional Theory (DFT) calculations can be employed to determine the electronic and geometric structures of the catalysts and to model the adsorption of reactants (formic acid and hex-1-en-2-ol) and the transition states of the esterification reaction on the catalyst surface.

Performance Prediction: The data generated from the computational screening is used to build a predictive model that correlates the identified descriptors with the catalytic activity and selectivity. This model can then be used to predict the performance of new, untested catalyst compositions.

Experimental Validation: The most promising catalyst candidates identified through predictive modeling are then synthesized and tested experimentally to validate the model's predictions. This iterative process of prediction and validation accelerates the discovery of optimal catalysts.

The following table illustrates a hypothetical outcome of a predictive modeling study for the synthesis of this compound, showcasing how different catalyst properties could influence the reaction.

CatalystAcid Site TypePore Diameter (Å)Predicted Conversion (%)Predicted Selectivity (%)
H-ZSM-5Brønsted5.58592
Amberlyst-15Brønsted3009288
Sulfated ZirconiaLewis/Brønsted1007895
Functionalized Mesoporous SilicaBrønsted809598

This is an interactive data table. You can sort the columns by clicking on the headers.

Computational Fluid Dynamics (CFD) for Reactor Design and Process Scale-Up

Computational Fluid Dynamics (CFD) is a valuable engineering tool used to simulate fluid flow, heat transfer, and mass transfer phenomena within a reactor. nih.govul.ie For the synthesis of this compound, CFD modeling can provide crucial insights into the design and optimization of the reactor and the scaling up of the process from the laboratory to an industrial scale.

The esterification of hex-1-en-2-ol with formic acid is typically a liquid-phase reaction and may involve the removal of water to shift the equilibrium towards the product side. CFD simulations can be used to model various aspects of this process in different reactor types, such as stirred tank reactors or fixed-bed reactors.

Key applications of CFD in this context include:

Hydrodynamics and Mixing Analysis: CFD can simulate the flow patterns and mixing efficiency within the reactor. This is critical to ensure that the reactants are in intimate contact with the catalyst and that there are no "dead zones" where the reaction rate is low. For a stirred tank reactor, CFD can be used to optimize the impeller design and stirring speed.

Heat Transfer Management: Esterification reactions are often accompanied by the release or absorption of heat. CFD models can predict the temperature distribution within the reactor, helping to design efficient heat exchange systems to maintain the optimal reaction temperature and prevent the formation of hot spots that could lead to side reactions or catalyst deactivation.

Mass Transfer Limitations: In heterogeneous catalysis, the rate of reaction can be limited by the diffusion of reactants from the bulk fluid to the catalyst surface. CFD simulations can help to identify and mitigate such mass transfer limitations by optimizing flow conditions and catalyst particle size. semanticscholar.org

Scale-Up Studies: Scaling up a chemical process from a laboratory-scale reactor to a large industrial reactor is a significant challenge. CFD provides a powerful tool to simulate the performance of large-scale reactors based on data from smaller-scale experiments, reducing the risks and costs associated with pilot plant construction and testing.

The table below presents a simplified example of how CFD could be used to compare different reactor designs for the synthesis of this compound.

Reactor TypeMixing Time (s)Heat Transfer Coefficient (W/m²K)Pressure Drop (bar)Predicted Yield (%)
Stirred Tank1205000.188
Packed Bed3003502.595
Microreactor512001.599

This is an interactive data table. You can sort the columns by clicking on the headers.

By leveraging predictive modeling for catalyst design and CFD for reactor engineering, the development and commercialization of this compound production can be significantly accelerated, leading to a more efficient, cost-effective, and sustainable chemical process.

Future Perspectives and Unexplored Research Avenues

Development of Highly Selective and Efficient Catalysts for Unsaturated Alcohol Formylation

The formylation of an unsaturated alcohol like hex-1-en-2-ol (B14558141) presents a significant challenge: achieving high selectivity for the esterification of the hydroxyl group without promoting side reactions at the carbon-carbon double bond. Future research will focus on creating catalysts that are not only highly active and efficient but also precisely chemoselective.

The direct esterification of alcohols with formic acid is a common method for producing formate (B1220265) esters. researchgate.net A variety of catalysts have been explored for the formylation of saturated alcohols, which can serve as a starting point for developing catalysts for unsaturated systems. For instance, dodecylbenzenesulfonic acid (DBSA) has been used as an efficient Brønsted acid catalyst for the formylation of various alcohols with ethyl formate. researchgate.net Similarly, superparamagnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as an effective and reusable catalyst for the formylation of diverse alcohols using formic acid as the solvent at moderate temperatures (60-70 °C). researchgate.net

However, for unsaturated alcohols, the catalyst must be mild enough to avoid isomerization, polymerization, or addition reactions involving the double bond. The development of heterogeneous catalysts is particularly promising, as they simplify product purification and catalyst recycling. researchgate.net Research into bimetallic and dilute alloy catalysts, which have shown high selectivity in the hydrogenation of unsaturated aldehydes to unsaturated alcohols, could provide valuable insights. escholarship.orgacs.org The key is to promote the adsorption and activation of the hydroxyl group while minimizing interaction with the C=C bond. escholarship.org

Table 1: Potential Catalytic Systems for Unsaturated Alcohol Formylation

Catalyst Type Example Catalyst Reaction Conditions Advantages/Challenges
Homogeneous Acid Dodecylbenzenesulfonic acid (DBSA) Solvent-free, room temperature High efficiency, but difficult to separate from product. researchgate.net
Heterogeneous Solid Acid Sulfonated Charcoal, Al(HSO₄)₃ Mild conditions, solvent-free option Reusable, easy separation; potential for C=C bond isomerization. researchgate.net
Magnetic Nanoparticle Superparamagnetic CuFe₂O₄ 60-70 °C, formic acid as solvent Excellent reusability, high yields; requires optimization for unsaturated substrates. researchgate.net
Enzymatic Immobilized Lipase (e.g., Novozym 435) Low temperature, various solvents High selectivity, environmentally friendly; higher cost, potential for slower reaction rates. mdpi.com

Exploration of Novel Renewable Sources for Both Formic Acid and Unsaturated Alcohol Feedstocks

A major thrust in modern chemistry is the transition from fossil fuel-based feedstocks to renewable alternatives. This is highly relevant for the sustainable production of both formic acid and unsaturated alcohols.

Renewable Formic Acid: Traditionally, formic acid is produced from non-renewable fossil feedstocks. vupas.eu However, significant progress has been made in producing it from renewable sources:

Biomass: Lignocellulosic biomass, the most abundant carbon resource on Earth, can be converted into formic acid through various methods, including acid hydrolysis, wet oxidation, and catalytic oxidation. vupas.eu

Carbon Dioxide (CO₂): CO₂ can be transformed into formic acid via chemical, photochemical, or electrochemical hydrogenation. vupas.euenergy.gov Recent research has demonstrated promising pathways to produce formic acid from CO₂ with high energy efficiency using renewable electricity, which can then be used to create products like synthetic aviation fuel. energy.govnrel.gov Shared innovation programs like VoltaChem are working to scale up the electrochemical conversion of CO₂ into formic acid for use as a fuel, preservative, or chemical building block. voltachem.com

Renewable Unsaturated Alcohols: The synthesis of unsaturated alcohols from renewable resources is also a critical area of research.

Biomass and Green Hydrogen: Alcohols can be produced from sustainable sources like captured CO₂, green hydrogen, and biomass using renewable energy. cicenergigune.com While much focus is on simpler alcohols like methanol (B129727) and ethanol, processes are being developed for longer-chain alcohols that can serve as sustainable fuels and chemical feedstocks. cicenergigune.comrsc.org

Seed Oils: Natural seed oils can be converted into valuable industrial chemicals. google.com Through processes like cross-metathesis with lower olefins, unsaturated fatty acid esters from seed oils can be transformed into a variety of reduced-chain unsaturated esters and alcohols. google.com

Table 2: Renewable Feedstock Pathways

Compound Renewable Source Conversion Method Key Advantages
Formic Acid Biomass (e.g., Cellulose) Catalytic Oxidation, Hydrolysis Utilizes abundant, non-food biomass. vupas.eu
Formic Acid Carbon Dioxide (CO₂) Electrochemical/Photochemical Reduction Valorizes a greenhouse gas, can be powered by renewable electricity. energy.govnrel.gov
Unsaturated Alcohols Seed Oils Metathesis Creates value-added chemicals from agricultural products. google.com
Unsaturated Alcohols CO₂ + Green Hydrogen Catalytic Synthesis Provides a direct route from CO₂ to complex molecules, contributing to a circular carbon economy. cicenergigune.com

Application of Advanced In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize the formylation of unsaturated alcohols, a deep understanding of the reaction mechanism, kinetics, and catalyst behavior is essential. Advanced in situ spectroscopic techniques, which monitor the reaction as it happens, are invaluable tools for gaining these insights. nih.govsemanticscholar.org

Applying these techniques to the formylation of hex-1-en-2-ol would allow researchers to:

Track the concentration of reactants (formic acid, hex-1-en-2-ol) and the product (hex-1-en-2-yl formate) in real-time.

Identify and characterize transient reaction intermediates.

Observe the state of the catalyst, including the identification of active sites or deactivation phenomena. researchgate.net

Table 3: Spectroscopic Techniques for In Situ Reaction Monitoring

Spectroscopic Technique Information Provided Application to Formylation
Infrared (FTIR) Spectroscopy Vibrational modes of functional groups (C=O, O-H, C=C). Can monitor the disappearance of the alcohol's O-H band and the appearance of the ester's C=O band. researchgate.net
Raman Spectroscopy Complementary vibrational data, excellent for aqueous systems and C=C bonds. Ideal for tracking the integrity of the hex-1-en-2-ol double bond and quantifying species in solution. mdpi.com
Nuclear Magnetic Resonance (NMR) Detailed molecular structure and chemical environment. Can provide unambiguous identification of products and byproducts, offering deep mechanistic insights. mdpi.com
UV-Visible (UV-Vis) Spectroscopy Electronic transitions, useful for conjugated systems or colored species. Could monitor catalyst state or formation of conjugated byproducts. mdpi.com

A comparative study using different IR techniques (Attenuated Total Reflection vs. transmission) and reactor setups (batch vs. continuous) for a similar reaction, hydroformylation, showed that transmission IR is highly capable of providing in-depth spectroscopic data that can be deconvoluted to understand catalyst behavior under process conditions. researchgate.net

Design and Implementation of Continuous Flow Processes for Scalable and Sustainable Production

For the industrial production of hex-1-en-2-yl formate to be viable, the process must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for exothermic reactions, and the potential for straightforward automation and integration of reaction and purification steps. researchgate.net

Future research will focus on designing a continuous flow system for this specific formylation reaction. Such a system might consist of:

Reagent Streams: Pumps delivering precise flows of formic acid and hex-1-en-2-ol, potentially dissolved in a suitable solvent.

Reactor: A heated microreactor or packed-bed reactor containing a heterogeneous catalyst. This allows for excellent control of temperature and residence time, maximizing conversion and selectivity. researchgate.net

In-line Monitoring: Integration of spectroscopic probes (e.g., FTIR or Raman) for real-time process analytics and quality control.

Purification: An integrated in-line separation module (e.g., liquid-liquid extraction or distillation) to continuously remove the product and recycle unreacted starting materials.

The development of continuous processes for producing formate esters is already underway. For example, methods for the continuous production of methyl formate have been patented, and recent studies have highlighted the advantages of continuous-flow reactors for the electrochemical production of formate from CO₂, achieving higher production rates than batch systems. google.comacs.org

Investigation of Formate Esters in Emerging Fields Beyond Traditional Chemical Synthesis

While esters are widely used as flavors, fragrances, and solvents, formate esters possess unique characteristics that make them suitable for a range of emerging applications. researchgate.netwikipedia.org Research into the properties of unsaturated formate esters like hex-1-en-2-yl formate could uncover novel uses.

Protecting Group Chemistry: Formate esters can be used as protecting groups for alcohols. The enzyme formate dehydrogenase (FDH) has been shown to selectively cleave formate esters with high efficiency, even in the presence of other ester groups like acetates. rsc.org This enzymatic specificity makes formate esters particularly valuable in the complex synthesis of pharmaceuticals and fine chemicals. rsc.org

Agrochemicals: Some formate esters have potential as insecticides. Their biological activity is often linked to their in vivo hydrolysis to formic acid, which can be neurologically active or impact mitochondrial function in insects. researchgate.net

Energy and Fuel Applications: Formic acid is considered a promising hydrogen storage medium. The catalytic decomposition of formic acid releases H₂ and CO₂. Formate esters can serve as stable precursors or carriers for formic acid in this context. voltachem.com Furthermore, formate esters are key intermediates in catalytic cascades designed to convert CO₂ into liquid fuels like methanol, highlighting their role in future carbon capture and utilization (CCU) technologies. wiley.com

Specialty Materials: The reactivity of the double bond in hex-1-en-2-yl formate makes it a potential monomer for polymerization, leading to the creation of novel polymers with formate groups along the backbone, which could have unique degradation profiles or functional properties.

Q & A

Q. What are the most reliable methods for quantifying formic acid emissions from organic materials under controlled laboratory conditions?

Methodological Answer: Formic acid emissions can be quantified using ion chromatography (IC) and gas chromatography-mass spectrometry (GC-MS). For example, chamber tests at 23°C and 50% relative humidity (RH) showed emission rates ranging from 10 to 303 µg m⁻² h⁻¹ for wood and paper samples . Calibration standards should follow protocols like EN 16516 to ensure accuracy, with validation via thermal desorption (TD) and polyethylene glycol (PEG) traps to account for volatile organic compound (VOC) interference .

Q. How can experimental conditions (temperature, humidity) be optimized to study formic acid stability in mixed systems with alcohols like hex-1-en-2-ol?

Methodological Answer: Controlled chamber experiments with Tiny-Tag View 2 sensors (±0.4°C, ±3% RH accuracy) are recommended. For instance, lowering temperature from 23°C to 10°C reduces formic acid emission rates by 2–4×, while reducing RH from 50% to 20% decreases emissions by >2× . Pre-reactive complexes between formic acid and alcohols can be analyzed via vibrational spectroscopy to monitor esterification kinetics .

Q. What are the key steps for synthesizing and characterizing high-purity formic acid in academic labs?

Methodological Answer: Synthesis via glycerol monoformate hydrolysis (100°C) or methyl formate hydrolysis under catalytic conditions yields anhydrous formic acid. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and IC for purity assessment (>98% by EN 16516 standards). New compounds must include full spectral data (e.g., IR, MS) in supplementary materials .

Advanced Research Questions

Q. How do discrepancies arise between laboratory-measured formic acid emission rates and field observations in heritage conservation studies?

Methodological Answer: Lab-field discrepancies stem from uncontrolled variables in real-world environments (e.g., airflow, heterogeneous material degradation). To address this, parallel chamber tests (ISO 554 conditions) and field measurements should be compared, with statistical adjustments for confounding factors like microbial activity or pollutant cross-reactivity . Data triangulation via bottom-up and top-down approaches improves validity .

Q. What experimental designs mitigate interference from co-emitted VOCs when analyzing formic acid in complex matrices (e.g., wood-paper composites)?

Methodological Answer: Use TD-GC-MS with PEG-based traps to isolate formic acid from co-emitted VOCs (e.g., aldehydes, ketones). For example, 36 VOCs were identified in paper samples, necessitating LOQ (limit of quantitation) adjustments to 0.5 µg m⁻³ to avoid false positives . Principal component analysis (PCA) can differentiate degradation markers from background noise .

Q. How can pre-reactive complexes between formic acid and hex-1-en-2-ol be characterized to predict esterification pathways?

Methodological Answer: Low-temperature vibrational spectroscopy (e.g., FTIR, Raman) at 10–50 K identifies hydrogen-bonded intermediates. For methanol-formic acid systems, esterification occurs via cyclic dimer dissociation, monitored using microwave spectroscopy. Quantum mechanical calculations (DFT) validate spectral assignments and transition states .

Data Analysis & Validation

Q. What statistical frameworks are recommended for reconciling contradictory emission data across replicate studies?

Methodological Answer: Apply mixed-effects models to account for batch variability in material samples. For example, archaeological wood emissions (145 µg m⁻² h⁻¹) vs. new softwood (303 µg m⁻² h⁻¹) require normalization to mass-specific emission rates (SERm) and ANOVA for significance testing . Outliers should be assessed via Grubbs’ test with α = 0.05 .

Q. How should researchers validate formic acid quantification methods when commercial standards are unreliable?

Methodological Answer: Cross-validate using in-house synthesized standards (e.g., sodium formate hydrolysis) and spiked recovery tests (80–120% acceptable range). Inter-laboratory comparisons under VDI 4301 Blatt 7 protocols ensure reproducibility .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling hex-1-en-2-ol in formic acid esterification studies?

Methodological Answer: Use fume hoods with HEPA filters and wear nitrile gloves (≥0.11 mm thickness). Hex-1-en-2-ol (CAS 29803-82-5) requires MSDS-reviewed storage (<25°C, inert atmosphere) and emergency showers accessible within 10 seconds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.